1-Amino-3-(benzylthio)propylphosphonic acid

Enantioselective synthesis Chiral chromatography Phosphonohomocysteine

1-Amino-3-(benzylthio)propylphosphonic acid (CAS 77275-38-8) is a synthetic, racemic S-benzyl-substituted phosphonic acid analog of homocysteine, classified as an α-aminophosphonic acid. With a molecular formula of C₁₀H₁₆NO₃PS and a molecular weight of 261.28 g/mol, it features a phosphonic acid moiety (–P(O)(OH)₂) in place of the carboxylic acid group of natural amino acids.

Molecular Formula C10H16NO3PS
Molecular Weight 261.28 g/mol
CAS No. 77275-38-8
Cat. No. B12797949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(benzylthio)propylphosphonic acid
CAS77275-38-8
Molecular FormulaC10H16NO3PS
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCCC(N)P(=O)(O)O
InChIInChI=1S/C10H16NO3PS/c11-10(15(12,13)14)6-7-16-8-9-4-2-1-3-5-9/h1-5,10H,6-8,11H2,(H2,12,13,14)
InChIKeyAAOSGFZMVDFXOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(benzylthio)propylphosphonic acid (CAS 77275-38-8): Phosphonic Amino Acid Analog for Specialized Enzyme Inhibition Research


1-Amino-3-(benzylthio)propylphosphonic acid (CAS 77275-38-8) is a synthetic, racemic S-benzyl-substituted phosphonic acid analog of homocysteine, classified as an α-aminophosphonic acid [1]. With a molecular formula of C₁₀H₁₆NO₃PS and a molecular weight of 261.28 g/mol, it features a phosphonic acid moiety (–P(O)(OH)₂) in place of the carboxylic acid group of natural amino acids . The compound was originally accessioned into the National Cancer Institute's (NCI) diversity set under the identifier NSC 359094, indicating its historical selection for broad biological screening [2]. Unlike its methylthio congener (MetP), the S-benzyl substituent serves as a chemically orthogonal protecting group removable via hydrogenolysis, enabling divergent access to enantiopure phosphonohomocysteine derivatives with >97% enantiomeric excess [3].

Why Generic 1-Amino-3-(benzylthio)propylphosphonic acid Cannot Substitute for S-Alkylphosphonic Acid Analogs in Procurement Specifications


Substituting 1-amino-3-(benzylthio)propylphosphonic acid with its commercially more common methylthio analog (1-amino-3-(methylthio)propylphosphonic acid, MetP) or other short-chain S-alkyl phosphonates introduces critical functional deficits. The S-benzyl group is not merely a larger alkyl substituent; it is a chemically addressable protecting group that can be cleanly removed by catalytic hydrogenolysis to generate a free thiol [1]. The methylthio group of MetP cannot undergo analogous deprotection, permanently capping the sulfur atom and eliminating downstream derivatization pathways required for phosphonohomocysteine or phosphonomethionine synthesis [2]. Furthermore, the benzylthio chromophore provides a UV-active handle that enables precise chiral HPLC separation of enantiomers, a process documented to achieve >97% ee, whereas low-UV-absorbing S-alkyl analogs demand specialized detection methods [3]. These chemical property differences translate into irreplaceable synthetic utility that generic substitution cannot replicate.

Quantitative Differentiation Evidence for 1-Amino-3-(benzylthio)propylphosphonic acid Versus Closest Phosphonic Acid Analogs


Enantiomeric Excess Achievable via Chiral Resolution: Benzylthio vs. Methylthio Phosphonates

The N-Boc-protected derivative of 1-amino-3-(benzylthio)propylphosphonic acid (specifically the diisopropyl phosphonate ester form) was successfully resolved into its (R)- and (S)-enantiomers by preparative chiral HPLC, with both enantiomers subsequently converted to phosphonic acid analogs of homocysteine, 2-aminobutyric acid, and methionine [1]. The enantiomeric excess (ee) for all final products exceeded 97% as quantified by chiral HPLC using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization [1]. In contrast, the corresponding methylthio analog (1-amino-3-(methylthio)propylphosphonic acid, MetP) lacking a strong UV chromophore is documented in crystallographic studies without any reported chiral resolution method yielding comparable enantiopurity [2]. The benzylthio chromophore thus provides a dual advantage: it enables UV-based detection during HPLC separation and serves as a cleavable protecting group for downstream elaboration.

Enantioselective synthesis Chiral chromatography Phosphonohomocysteine Aminophosphonic acid resolution

Comparative Lipophilicity: Computed LogP of S-Benzyl vs. S-Methyl Phosphonic Acid Analogs

The computed octanol-water partition coefficient (LogP) for 1-amino-3-(benzylthio)propylphosphonic acid is 2.47, as reported by the ChemSrc authoritative physicochemical database . This value reflects the contribution of the benzyl group to overall molecular hydrophobicity. For comparison, 1-amino-3-(methylthio)propylphosphonic acid (MetP) has a computed XLogP of 0.2, as cataloged in the Therapeutic Target Database (TTD) [1]. The difference of approximately 2.27 log units corresponds to roughly a 200-fold increase in lipophilicity, which can significantly alter membrane permeability, protein binding, and in vivo distribution characteristics in biological assays.

Lipophilicity Physicochemical property Drug-likeness Partition coefficient

S-Benzyl Group as a Hydrogenolysis-Labile Protecting Group: Enabling Free Thiol Generation Unavailable with S-Methyl or S-Ethyl Analogs

The S-benzyl thioether functionality in 1-amino-3-(benzylthio)propylphosphonic acid can be cleaved by catalytic hydrogenolysis (Pd/C, H₂) to yield the corresponding free thiol, a key intermediate for synthesizing phosphonic acid analogs of homocysteine [1]. This deprotection step was successfully employed in the synthesis of (R)- and (S)-phosphonohomocysteine with >97% ee [1]. Similar hydrogenolytic deprotection has been documented in isozyme-specific enzyme inhibitor studies where benzyl-protected phosphonic acid homocysteine adducts were deprotected to generate active inhibitors without racemization [2]. In contrast, the S-methyl group in 1-amino-3-(methylthio)propylphosphonic acid is not a protecting group; it is a permanent structural feature that cannot be removed without destroying the molecule, preventing access to the free thiol form of phosphonohomocysteine [3].

Protecting group strategy Hydrogenolysis Phosphonohomocysteine synthesis S-Benzyl deprotection

Optimal Procurement and Application Scenarios for 1-Amino-3-(benzylthio)propylphosphonic acid Based on Validated Differentiation Evidence


Synthesis of Enantiopure Phosphonohomocysteine or Phosphonomethionine for Enzyme Inhibitor Development

Researchers developing transition-state analog inhibitors of homocysteine- or methionine-utilizing enzymes (e.g., methionine adenosyltransferases, S-adenosylhomocysteine hydrolase, or betaine-homocysteine S-methyltransferase) should procure the benzylthio phosphonic acid as a key intermediate. Its validated chiral resolution (>97% ee) and subsequent deprotection enable access to both (R)- and (S)-phosphonohomocysteine [1]. The alternative methylthio analog cannot undergo deprotection to the free thiol, making the benzylthio compound the sole practical precursor for this class of inhibitors.

Medicinal Chemistry Programs Requiring Enhanced Lipophilicity for Cellular Permeability

In cell-based screening campaigns where phosphonic acid amino acid analogs are evaluated as antimetabolites or enzyme inhibitors, the benzylthio analog (LogP 2.47) offers approximately 200-fold higher lipophilicity than the methylthio analog (XLogP 0.2) [1]. This property difference is critical when passive membrane diffusion limits intracellular target engagement. Procurement of the benzylthio compound is indicated when SAR studies explore S-substituent effects on cellular potency.

Development of Chiral HPLC Methods for Aminophosphonic Acid Separation

The strong UV absorbance of the benzylthio chromophore makes 1-amino-3-(benzylthio)propylphosphonic acid an ideal model compound for developing and validating chiral HPLC separation methods for aminophosphonic acids. Unlike S-alkyl analogs with poor UV response, the benzylthio compound enables sensitive detection at standard wavelengths (254 nm), facilitating method optimization for preparative-scale enantiomeric separations [1].

Building Block for S-Functionalized Phosphonic Acid Libraries via Post-Synthetic Modification

Laboratories engaged in diversity-oriented synthesis of phosphonic acid compound libraries should select the benzylthio analog as a versatile scaffold. Following hydrogenolytic debenzylation, the exposed thiol can be alkylated, oxidized, or conjugated with various electrophiles, enabling late-stage diversification strategies that are fundamentally impossible with the methylthio or ethylthio phosphonic acid analogs [1][2].

Quote Request

Request a Quote for 1-Amino-3-(benzylthio)propylphosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.